molecular formula C19H18N4O2S B2542574 N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921481-53-0

N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2542574
CAS RN: 921481-53-0
M. Wt: 366.44
InChI Key: XUYIFOVANPDHPL-UHFFFAOYSA-N
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Description

“N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide”, also known as PTUTA, is a compound that belongs to the thiazole family. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

Based on a structure-activity relationship of compounds such as Sorafenib and Quizartinib, a series of thiazol-urea derivatives containing hydrophilic side moiety were designed and synthesized, aiming to improve the druggability of target compounds . Compounds were synthesized from the commercially available 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone and thiourea in absolute ethanol .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The analysis of antimicrobial activity results synthesized a number of N-benzyl-substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives and evaluated for Src kinase inhibitory activities .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been used as analgesics . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . Antimicrobial substances kill or stop the growth of microorganisms such as bacteria, fungi, or protozoans.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . Antifungal medicines are used to treat fungal infections, which most commonly affect your skin, hair and nails.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections.

Diuretic Activity

Thiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic properties . These compounds have been shown to be effective against various types of cancer cells.

Mechanism of Action

Thiazoles help in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Future Directions

Thiazoles have shown promising results in various fields of medicinal chemistry. They have been found to exhibit diverse biological activities and have been used in the development of a variety of therapeutic agents . Future research could focus on exploring more biological activities of thiazole derivatives and developing new therapeutic agents with improved efficacy and lesser side effects.

properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-7-9-15(10-8-13)21-18(25)23-19-22-16(12-26-19)11-17(24)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYIFOVANPDHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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